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Compound of Interest

2-(Hydroxymethyl)phenylboronic
Compound Name: o
aci

Cat. No. B150937

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-
(Hydroxymethyl)phenylboronic acid, a versatile building block in organic synthesis and
medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic characteristics of the molecule, offering a valuable resource for its
identification, characterization, and application in research and development.

Spectroscopic Data

The following tables summarize the key *H and 3C NMR spectroscopic data for 2-
(Hydroxymethyl)phenylboronic acid, recorded in deuterated dimethyl sulfoxide (DMSO-de).

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.67 s B(OH)2

7.36 dd 54,31 Ar-H

7.24 dt 7.3,3.7 Ar-H

7.15 dd 54,33 Ar-H

6.10 S Ar-OH

4.71 S CH2-OH

4.67 dd 6.0, 2.7 Ar-CHz

3.47 dd 12.2,5.9 Ar-CH:z

3.38 dd 12.3, 2.7 Ar-CH:z

3.34 S Ar-CH:z

Solvent: DMSO-ds, Instrument Frequency: 400 MHz

« 13 1
Chemical Shift (8) ppm Assignment
172.01 C-B
142.59 Ar-C
129.59 Ar-CH
127.96 Ar-CH
127.87 Ar-CH
122.41 Ar-CH
72.00 Ar-C-CH:z
64.65 CH:

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Solvent: DMSO-ds, Instrument Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-(Hydroxymethyl)phenylboronic acid is not readily
available in the public domain. However, the expected characteristic absorption bands for its
principal functional groups are as follows:

O-H stretch (alcohol and boronic acid): A broad band in the region of 3200-3600 cm~1. This
broadening is due to hydrogen bonding.

C-H stretch (aromatic): Peaks typically appear in the region of 3000-3100 cm™1,

C-H stretch (aliphatic): Peaks are expected in the 2850-3000 cm~1 region.

C=C stretch (aromatic): Medium to weak bands in the 1450-1600 cm~1 region.

B-O stretch: A strong band is expected in the 1300-1400 cm~1 region.

C-O stretch (alcohol): A band in the 1000-1260 cm~1 region.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Weigh approximately 5-10 mg of 2-(Hydroxymethyl)phenylboronic acid into a clean, dry
NMR tube.

o Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

o Cap the NMR tube and gently agitate or vortex the tube until the sample is completely
dissolved. The use of an alcohol solvent like da-methanol can also be effective in breaking up
potential boroxine (boronic acid anhydride trimer) structures.[2]

Data Acquisition:
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e Record *H and 3C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
e For *H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

e For 3C NMR, a larger number of scans will be necessary due to the lower natural
abundance of the 13C isotope.

o Reference the spectra to the residual solvent peak of DMSO-ds (6 2.50 ppm for *H and &
39.52 ppm for 13C).[3]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Thoroughly dry the 2-(Hydroxymethyl)phenylboronic acid sample and high-purity
potassium bromide (KBr) to remove any residual moisture.

In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of
KBr until a fine, homogeneous powder is obtained.[4]

Transfer the powder to a pellet-pressing die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.[4][5][6]

Data Acquisition:

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty sample compartment first.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm~1.

Visualizations

The following diagrams illustrate the synthesis of 2-(Hydroxymethyl)phenylboronic acid and
a general workflow for its spectroscopic analysis.
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Synthesis of 2-(Hydroxymethyl)phenylboronic Acid
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Caption: Synthetic pathway for 2-(Hydroxymethyl)phenylboronic acid.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b150937?utm_src=pdf-body-img
https://www.benchchem.com/product/b150937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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